2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)-
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Overview
Description
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a propoxy group at the 7th position and a tetrazolyl group at the 3rd position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the propoxy group through an etherification reaction. The tetrazolyl group is then introduced via a cycloaddition reaction involving azide and nitrile precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The propoxy and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with a methoxy group instead of a propoxy group.
2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-: Contains a benzimidazolyl and diethylamino group instead of the tetrazolyl and propoxy groups.
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-: Features a dimethyl-octadienyl group instead of the propoxy group.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the propoxy and tetrazolyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76239-29-7 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
7-propoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-2-5-19-9-4-3-8-6-10(12-14-16-17-15-12)13(18)20-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15,16,17) |
InChI Key |
NTKFLZCRIBRSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NNN=N3 |
Origin of Product |
United States |
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